molecular formula C18H17N3O2S2 B5822602 4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5822602
M. Wt: 371.5 g/mol
InChI Key: IJXHWLLFDOLGHW-UHFFFAOYSA-N
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Description

4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with a cyclopentyloxy group and a thiadiazole ring substituted with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate thiosemicarbazide derivatives with a suitable reagent such as phosphorus oxychloride (POCl3) to form the 1,3,4-thiadiazole ring.

    Introduction of the Thienyl Group: The thienyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.

    Attachment of the Cyclopentyloxy Group: This step involves the alkylation of the benzamide core with cyclopentanol in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder

    Substitution: Various electrophiles and bases depending on the desired substitution

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Functionalized benzamides

Scientific Research Applications

4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and thienyl group are likely involved in these interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(cyclopentyloxy)-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a furyl group instead of a thienyl group.

    4-(cyclopentyloxy)-N-[5-(2-pyridyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a pyridyl group instead of a thienyl group.

Uniqueness

The presence of the thienyl group in 4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide imparts unique electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-cyclopentyloxy-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c22-16(19-18-21-20-17(25-18)15-6-3-11-24-15)12-7-9-14(10-8-12)23-13-4-1-2-5-13/h3,6-11,13H,1-2,4-5H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXHWLLFDOLGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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